2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane
Description
2-{3-[(Benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane (CAS: 339276-49-2) is a complex organic compound featuring a 1,3-dioxolane ring substituted with a methyl group and a 3-[(benzenesulfonyl)methyl]-4-nitrophenyl moiety. Key characteristics include:
- Molecular formula: C₁₇H₁₇NO₆S
- Molecular weight: 363.384 g/mol (monoisotopic mass: 363.077658 g/mol)
- Structural features: A 1,3-dioxolane ring (five-membered cyclic ether) with a methyl group at the 2-position. A phenyl ring substituted with a nitro group (-NO₂) at the 4-position and a benzenesulfonylmethyl (-CH₂SO₂C₆H₅) group at the 3-position .
Properties
IUPAC Name |
2-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-17(23-9-10-24-17)14-7-8-16(18(19)20)13(11-14)12-25(21,22)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKZHCVRXTZXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane typically involves multiple steps. The preparation methods include:
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Synthetic Routes: : The synthesis begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.
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Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
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Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of sulfone derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of amine derivatives.
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Substitution: : Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane has several scientific research applications, including:
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Chemistry: : It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
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Biology: : The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
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Medicine: : Research on this compound includes its potential use as a pharmaceutical intermediate for the development of new drugs.
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Industry: : It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through specific pathways, which may include the inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects : The nitro group in the target compound enhances electrophilicity compared to analogs like 2-(4-(benzylsulfonyl)benzyl)-2-methyl-1,3-dioxolane, which lacks this group .
- Steric hindrance : The bulky benzenesulfonylmethyl group in the target compound may reduce reactivity in nucleophilic substitution reactions compared to smaller substituents (e.g., chloropropyl in 2-(3-chloropropyl)-2-methyl-1,3-dioxolane) .
Physicochemical Properties
- Stability: The 1,3-dioxolane ring is sensitive to acidic hydrolysis. Studies on simpler analogs (e.g., 2-methyl-1,3-dioxolane) show hydrolysis via A-1 (unimolecular) or A-Se2 (bimolecular) mechanisms, depending on substituents . The nitro and benzenesulfonyl groups in the target compound may stabilize the ring against hydrolysis compared to non-electron-withdrawing substituents.
- Volatility : Unlike simpler dioxolanes (e.g., 2-methyl-1,3-dioxolane, detected as a volatile in PET materials), the target compound’s bulky structure likely reduces volatility .
Biological Activity
The compound 2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane (CAS Number: 339276-49-2) is a member of the dioxolane family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial and antifungal properties, synthesis methods, and relevant case studies.
- Molecular Formula : C17H17NO6S
- IUPAC Name : 2-methyl-2-{4-nitro-3-[(phenylsulfonyl)methyl]phenyl}-1,3-dioxolane
- Physical Form : Solid, with a purity of 90% .
Synthesis
The synthesis of 2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane typically involves the reaction of appropriate nitro-substituted phenols with benzenesulfonylmethyl derivatives. The process can be optimized using various catalysts to enhance yield and purity.
Antibacterial Activity
Research indicates that compounds within the dioxolane class exhibit significant antibacterial properties. A study focusing on various dioxolanes found that many derivatives demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dioxolane Derivative A | S. aureus | 625 µg/mL |
| Dioxolane Derivative B | S. epidermidis | 1250 µg/mL |
| Dioxolane Derivative C | E. faecalis | 625 µg/mL |
| Dioxolane Derivative D | P. aeruginosa | 500 µg/mL |
The compound's structure, particularly the presence of the benzenesulfonyl group and nitro substituent, is believed to contribute to its antibacterial efficacy.
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity against Candida albicans. In a comparative study of various dioxolanes, all tested compounds except one demonstrated significant antifungal effects .
| Compound | Target Fungi | MIC |
|---|---|---|
| Dioxolane Derivative A | C. albicans | 500 µg/mL |
| Dioxolane Derivative B | C. albicans | 750 µg/mL |
Case Studies
Several studies have highlighted the potential of dioxolanes in pharmaceutical applications:
- Antibacterial Screening : A series of synthesized dioxolanes were tested against multiple bacterial strains. Results indicated that derivatives with specific functional groups exhibited enhanced antibacterial activity compared to their counterparts without such modifications .
- Antifungal Efficacy : Research demonstrated that certain dioxolanes possess not only antibacterial but also significant antifungal properties, making them suitable candidates for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
